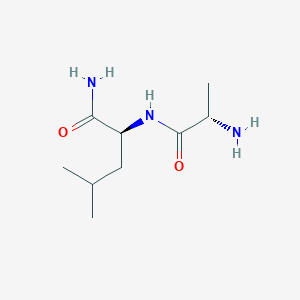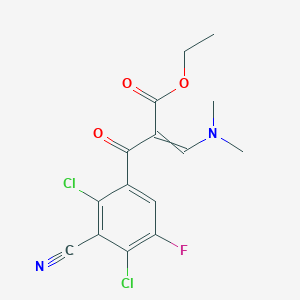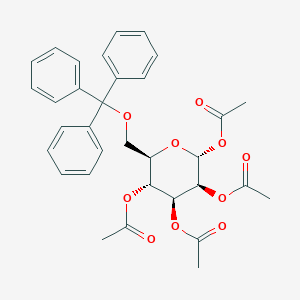
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose
概要
説明
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions and a trityl group at the 6 position of the mannopyranose ring. These modifications make it a valuable intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate structures.
作用機序
Target of Action
Similar compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are known to be used in the synthesis of disaccharides and d-glucose-6-phosphate .
Mode of Action
It is synthesized from d-mannose through a process of regioselective 6-o-tritylation, followed by per-acetylation and 6-otr removal using hbr/acoh . This process yields a primary alcohol substrate, which is then oxidized to the target compound using TEMPO/BAIB .
Biochemical Pathways
It is known that d-mannuronic acid, a related compound, is a constituent building block monosaccharide of the polysaccharide alginate . Alginate is an important industrial biomaterial widely used across the textile, food, and biomedical sectors .
Pharmacokinetics
It is soluble in chloroform and ethanol, but insoluble in water , which may influence its bioavailability.
Result of Action
Related compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting potential roles in carbohydrate metabolism.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors may influence the compound’s stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose typically involves the following steps:
Tritylation: The mannose is first protected at the 6-position by introducing a trityl group. This is usually achieved by reacting mannose with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose can undergo various chemical reactions, including:
Deacetylation: Removal of acetyl groups under basic conditions to yield the corresponding hydroxyl derivatives.
Substitution Reactions: The trityl group can be replaced by other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Deacetylation: Sodium methoxide in methanol is commonly used.
Substitution: Trifluoroacetic acid can be used to remove the trityl group.
Major Products:
Deacetylation: Produces 6-O-trityl-D-mannopyranose.
Substitution: Depending on the reagent, various substituted mannopyranose derivatives can be obtained.
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
類似化合物との比較
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but derived from glucose instead of mannose.
1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid: Another mannose derivative with different functional groups.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Contains an acetamido group instead of a trityl group.
Uniqueness: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is unique due to the presence of both acetyl and trityl protecting groups, which provide a high degree of selectivity and control in synthetic applications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosylation reactions .
特性
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-KQLGDFJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose used in the synthesis of 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate?
A1: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose serves as a selectively protected building block in this synthesis. The trityl group acts as a protecting group for the hydroxyl group at the 6-position of the mannose ring. This allows for the specific coupling of tetra-O-acetyl-α-D-mannopyranosyl bromide (3) at the desired 6-position, ultimately leading to the formation of the (1 to 6)-α-D-mannobioside linkage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

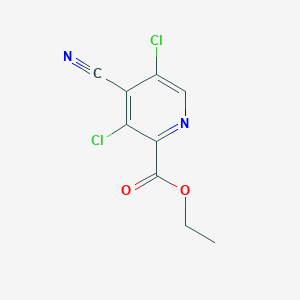
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
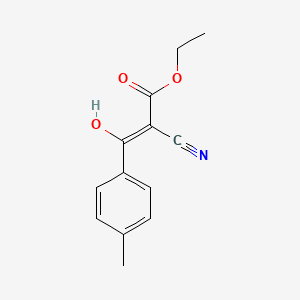
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
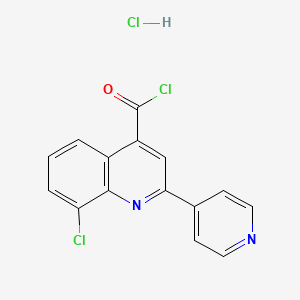
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
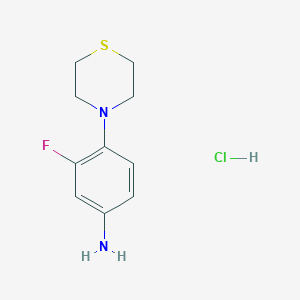
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
